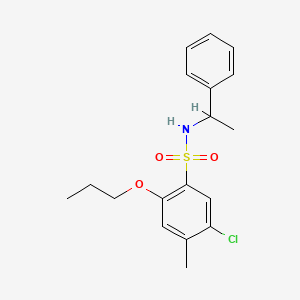

![molecular formula C13H18N2O4 B2583933 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine CAS No. 2055119-27-0](/img/structure/B2583933.png)

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

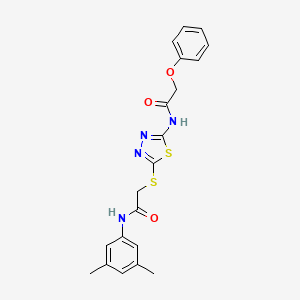

“4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine” is a chemical compound with the CAS Number: 2055119-27-0 . It has a molecular weight of 266.3 . The IUPAC name for this compound is 4-(2-(2-methyl-4-nitrophenoxy)ethyl)morpholine .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2O4 . The InChI Code is 1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 .Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including derivatives similar to "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," have been studied for their atmospheric occurrence and impact. These compounds can arise from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, leading to nitrophenol compounds, can occur through gas-phase reactions with OH+NO2 during the day or NO3+NO2 at night. Such processes are essential for understanding the environmental fate and transformation of nitrophenols, including potential analogs of "this compound" (Harrison et al., 2005).

Sorption and Environmental Remediation

The sorption behavior of phenoxy herbicides, which share a structural similarity with "this compound," on soil, organic matter, and minerals has been extensively reviewed. Understanding the sorption mechanisms and kinetics is crucial for environmental remediation and pollution control strategies, particularly for compounds with potential environmental and health impacts (Werner et al., 2012).

Analytical Chemistry and Antioxidant Activity Assessment

In analytical chemistry, various methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify and quantify nitrophenols and their derivatives. These analytical techniques are critical for monitoring environmental pollutants and assessing their impacts. Additionally, the antioxidant activity of compounds, including phenolic derivatives, is of significant interest due to their potential health benefits and roles in preventing oxidative stress-related diseases. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are employed to evaluate the antioxidant capacity of these compounds (Munteanu & Apetrei, 2021).

Pharmacological Research

Research into morpholine derivatives, including "this compound," has shown a broad spectrum of pharmacological activities. These activities include potential anxiolytic and antidepressant effects, highlighting the relevance of such compounds in developing new therapeutic agents (Asif & Imran, 2019).

Environmental and Health Concerns

The environmental fate, effects, and potential health concerns associated with endocrine disruptors, including compounds structurally related to "this compound," have been extensively reviewed. These studies underscore the importance of understanding the environmental persistence, bioaccumulation potential, and ecotoxicological impacts of such chemicals (Ying et al., 2002).

properties

IUPAC Name |

4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPLGKCFHOBBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)